molecular formula C13H12BrN5O4 B6023337 N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide

N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B6023337
M. Wt: 382.17 g/mol
InChI Key: HGTNBXJZMMFHSV-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as acetyl, methyl, amino, bromo, and nitro groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the bromo and nitro groups through electrophilic substitution reactions. The acetyl(methyl)amino group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetyl(methyl)amino group can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and electrophiles such as acyl chlorides for acylation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 4-bromo-5-nitro-1H-pyrazole-3-carboxamide
  • N-{4-[acetyl(methyl)amino]phenyl}-1H-pyrazole-3-carboxamide
  • 4-bromo-1H-pyrazole-3-carboxamide

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-bromo-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O4/c1-7(20)18(2)9-5-3-8(4-6-9)15-13(21)11-10(14)12(17-16-11)19(22)23/h3-6H,1-2H3,(H,15,21)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTNBXJZMMFHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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